molecular formula C22H32Si B11944862 Decyldiphenylsilane CAS No. 18754-81-9

Decyldiphenylsilane

Cat. No.: B11944862
CAS No.: 18754-81-9
M. Wt: 324.6 g/mol
InChI Key: VDROTMXTTMTQCR-UHFFFAOYSA-N
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Description

Decyldiphenylsilane (systematic name: Decyltriphenylsilane, CAS RN: 18848-49-2) is an organosilicon compound with the molecular formula C₂₈H₃₆Si and a molecular weight of 400.682 g/mol . It features a central silicon atom bonded to a decyl chain (C₁₀H₂₁) and three phenyl groups (C₆H₅). This structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, making it valuable in polymer synthesis, lubricant formulations, and surface modification technologies .

Properties

CAS No.

18754-81-9

Molecular Formula

C22H32Si

Molecular Weight

324.6 g/mol

IUPAC Name

decyl(diphenyl)silane

InChI

InChI=1S/C22H32Si/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3

InChI Key

VDROTMXTTMTQCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[SiH](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyldiphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond to an alkene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the reaction of diphenylsilane with decene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Decyldiphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decyldiphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decyldiphenylsilane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across carbon-carbon double bonds. This process involves the formation of a hypervalent silicon intermediate, which facilitates the addition reaction .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares Decyldiphenylsilane with structurally related silanes:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Stability Notes
This compound C₂₈H₃₆Si 400.682 1 decyl, 3 phenyl Polymers, lubricants High thermal stability
Diphenylsilane C₁₂H₁₂Si 184.31 2 phenyl, 2 hydrogen Organic synthesis, reducing agent Stable if stored properly
Dichlorodiphenylsilane C₁₂H₁₀Cl₂Si 253.20 2 phenyl, 2 chlorine Silicone precursor Reacts with moisture
Diethoxydiphenylsilane C₁₆H₂₀O₂Si 272.41 2 phenyl, 2 ethoxy Crosslinking agent Hydrolysis-resistant

Reactivity and Stability

  • This compound: The bulky decyl and phenyl groups sterically hinder reactions at the silicon center, enhancing thermal stability. No hazardous decomposition products are reported under standard conditions .
  • Diphenylsilane : Exhibits moderate reactivity as a reducing agent in hydrosilylation but remains stable when stored in inert atmospheres .
  • Dichlorodiphenylsilane: Highly reactive due to labile chlorine substituents; hydrolyzes readily to form silanols and HCl, requiring stringent moisture control .
  • Diethoxydiphenylsilane : Ethoxy groups provide hydrolytic stability, making it suitable for sol-gel processes in materials science .

Functional Group Impact on Properties

  • Alkyl Chain (Decyl) : Enhances hydrophobicity and reduces crystallinity in this compound, favoring its use in flexible polymer matrices .
  • Chlorine Substituents : Increase polarity and reactivity in Dichlorodiphenylsilane, enabling its role in synthesizing silicones .
  • Ethoxy Groups : Improve solubility in organic solvents for Diethoxydiphenylsilane, facilitating applications in coatings .

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